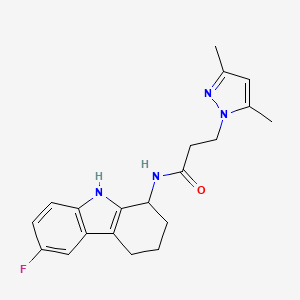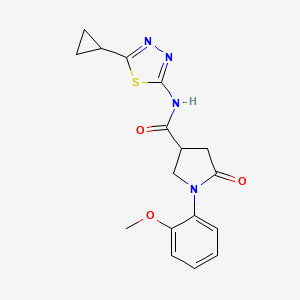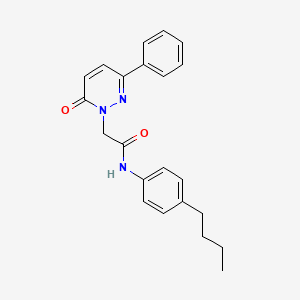![molecular formula C24H22O5 B11008885 5-butyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11008885.png)
5-butyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one: pyrocatechol trimethylene ether , is a fascinating compound with a complex structure. Let’s break it down:
Molecular Formula: CHO
Molecular Weight: 150.17 g/mol
IUPAC Name: this compound
Preparation Methods
Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are not widely documented. it likely involves complex multi-step reactions due to its intricate structure.
Industrial Production:: Industrial-scale production methods are scarce, but research laboratories may synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: It may undergo oxidation reactions due to the presence of aromatic rings and oxygen atoms.
Reduction: Reduction reactions could occur, especially at the carbonyl group.
Substitution: Substitution reactions may involve the butyl group or other substituents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., alkoxides, amines) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions, but potential products include derivatives with modified functional groups.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Potential therapeutic properties (yet to be fully explored).
Industry: Limited applications due to its complexity.
Mechanism of Action
The exact mechanism remains elusive. It likely interacts with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness compared to related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C24H22O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-butyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H22O5/c1-2-3-5-15-11-24(25)29-22-13-21-18(12-17(15)22)19(14-28-21)16-6-7-20-23(10-16)27-9-4-8-26-20/h6-7,10-14H,2-5,8-9H2,1H3 |
InChI Key |
WXOODKJAVHYLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B11008814.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11008818.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B11008839.png)

![1-(1H-indazol-3-yl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11008849.png)

![1-[(4-chlorophenyl)carbonyl]-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide](/img/structure/B11008855.png)
![methyl 5-benzyl-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11008862.png)
![N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine](/img/structure/B11008868.png)
![1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-4-carboxylic acid](/img/structure/B11008870.png)
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11008874.png)
![N-(2-fluorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide](/img/structure/B11008880.png)
